

# Vornorexant (ORN-0829): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Vornorexant |           |
| Cat. No.:            | B12412035   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Vornorexant** (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) developed by Taisho Pharmaceutical for the treatment of insomnia.[1][2][3] It is designed to have a rapid onset of action and a short pharmacokinetic half-life to minimize next-morning residual effects.[4][5] This technical guide provides an indepth overview of the discovery, preclinical development, and clinical evaluation of **Vornorexant**, presenting key data in a structured format and detailing the methodologies of pivotal studies.

# **Introduction: The Orexin System and Insomnia**

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a central regulator of wakefulness. Orexin signaling promotes arousal and helps maintain a state of wakefulness. Consequently, antagonizing orexin receptors presents a logical therapeutic strategy for insomnia. By blocking the action of orexins, DORAs can suppress the wake drive, thereby facilitating the initiation and maintenance of sleep.

Vornorexant was developed as a DORA with a pharmacokinetic and pharmacodynamic profile optimized for treating insomnia, aiming for rapid sleep onset and a clean awakening.

# **Discovery and Lead Optimization**



The discovery of **Vornorexant** involved the design, synthesis, and structure-activity relationship (SAR) studies of a series of dual orexin 1 and 2 receptor antagonists. The optimization process focused on balancing the antagonistic activity at both orexin receptors with physicochemical properties, particularly lipophilicity, to achieve a desirable pharmacokinetic profile. This led to the identification of 3-benzoyl-1,3-oxazinane derivatives as a promising chemical class. Further refinement of this series resulted in the selection of (-)-3h, later named **Vornorexant** (ORN-0829), as a clinical candidate due to its high dual orexin receptor antagonistic activity, lower lipophilicity, potent sleep-promoting effects in preclinical models, and an optimal pharmacokinetic profile with a predicted short half-life in humans.

#### **Mechanism of Action**

**Vornorexant** functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors. By binding to these receptors, it prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This inhibition of orexinergic signaling is believed to be the primary mechanism through which **Vornorexant** promotes sleep.

# Preclinical Development In Vitro Pharmacology

**Vornorexant** demonstrated high-affinity binding and potent antagonist activity at both human OX1 and OX2 receptors.

Table 1: In Vitro Activity of Vornorexant

| Parameter | OX1 Receptor | OX2 Receptor |
|-----------|--------------|--------------|
| IC50      | 1.05 nM      | 1.27 nM      |



Source:



While specific details from the primary literature are limited, a general protocol for such an assay would involve:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
- Radioligand: A radiolabeled orexin peptide or a known orexin receptor antagonist would be used to label the receptors.
- Assay Conditions: Membranes prepared from the CHO cells would be incubated with the radioligand and varying concentrations of Vornorexant.
- Detection: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of Vornorexant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

# In Vivo Pharmacology

In vivo studies in animal models were conducted to assess the sleep-promoting effects of **Vornorexant**.

Table 2: In Vivo Efficacy of Vornorexant in Rats



| Species | Model         | Dose                         | Key Findings                                                                                   |
|---------|---------------|------------------------------|------------------------------------------------------------------------------------------------|
| Rat     | Polysomnogram | 1 mg/kg (oral)               | Potent sleep-<br>promoting effects.                                                            |
| Rat     | Polysomnogram | 1-10 mg/kg (oral)            | Dose-dependent increase in the percentage of total sleep.                                      |
| Rat     | -             | Daily oral<br>administration | Reduced sleep onset latency and prolonged sleep time; no tolerance observed for up to 14 days. |

A typical protocol for a preclinical polysomnography study would include:

- Animals: Male Sprague-Dawley or Wistar rats would be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
- Housing: Animals would be housed individually in recording chambers with a controlled light-dark cycle (e.g., 12 hours light, 12 hours dark).
- Acclimatization: A period of acclimatization to the recording setup is necessary before the experiment.
- Drug Administration: Vornorexant or vehicle would be administered orally at a specific time point, often just before the dark phase.
- Data Recording: EEG and EMG signals would be continuously recorded for a defined period (e.g., 24 hours).
- Sleep Stage Analysis: The recorded data would be scored into different sleep-wake stages (e.g., wakefulness, non-REM sleep, REM sleep) using specialized software.
- Outcome Measures: Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage would be quantified and compared between treatment groups.



#### **Pharmacokinetics**

Preclinical pharmacokinetic studies were conducted in rats and dogs.

Table 3: Preclinical Pharmacokinetic Parameters of Vornorexant

| Species | Dose           | Tmax     | T1/2       | Predicted<br>Human T1/2 |
|---------|----------------|----------|------------|-------------------------|
| Rat     | 3 mg/kg (oral) | < 1 hour | ~1.0 hour  | 0.9 - 2.0 hours         |
| Dog     | 3 mg/kg (oral) | -        | ~2.5 hours | -                       |



Source:

- Animals: Fasting male Sprague-Dawley rats and Beagle dogs would be used.
- Drug Administration: A single oral dose of Vornorexant (e.g., 3 mg/kg) would be administered. For intravenous administration, Vornorexant would be dissolved in a suitable vehicle like polyethylene glycol 400.
- Blood Sampling: Blood samples would be collected at various time points post-dosing.
- Plasma Analysis: Plasma concentrations of Vornorexant and its metabolites would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as Tmax (time to maximum concentration) and T1/2 (elimination half-life) would be calculated from the plasma concentration-time data.

#### Metabolism



The metabolism of **Vornorexant** was investigated in rats, dogs, and human hepatocytes. The primary clearance mechanism was found to be metabolism through multiple oxidation pathways. In rats, the major circulating components were cleaved metabolites (M10, M12), while in dogs, the unchanged form was predominant. Studies with [14C]-labeled **Vornorexant** confirmed its rapid absorption and elimination.

# **Clinical Development**

Vornorexant has undergone Phase 1, 2, and 3 clinical trials for the treatment of insomnia.

#### **Phase 1 Studies**

Phase 1 studies in healthy Japanese participants evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of **Vornorexant**.

Table 4: Human Pharmacokinetic Parameters of **Vornorexant** (Fasting)

| Parameter | Value           |
|-----------|-----------------|
| Tmax      | 0.5 - 3.0 hours |
| T1/2      | 1.3 - 3.3 hours |



Source:

These studies confirmed the rapid absorption and elimination of **Vornorexant** in humans. Dose-dependent increases in sleepiness-related pharmacodynamic outcomes were observed, with no consistent next-morning residual effects.

### **Phase 3 Pivotal Study**



A Phase 3, randomized, double-blind, placebo-controlled study was conducted in Japanese patients with insomnia to evaluate the efficacy and safety of **Vornorexant**.

Table 5: Key Aspects of the Vornorexant Phase 3 Trial

| Aspect                 | Description                                                                                                                                                                                       |  |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Participants           | 596 Japanese patients with insomnia.                                                                                                                                                              |  |
| Design                 | Following a 2-week placebo run-in, patients were randomized (1:1:1) to receive Vornorexant 5 mg, Vornorexant 10 mg, or placebo for 2 weeks. This was followed by a 1-week placebo run-out period. |  |
| Primary Endpoint       | Subjective sleep latency, assessed by a sleep diary.                                                                                                                                              |  |
| Key Secondary Endpoint | Subjective sleep efficiency, assessed by a sleep diary.                                                                                                                                           |  |

Table 6: Vornorexant Phase 3 Efficacy Results at Week 2

| Endpoint                                 | Vornorexant 5 mg (vs.<br>Placebo) | Vornorexant 10 mg (vs.<br>Placebo) |
|------------------------------------------|-----------------------------------|------------------------------------|
| Change in Subjective Sleep<br>Latency    | -10.6 min (p < 0.001)             | -10.1 min (p < 0.001)              |
| Change in Subjective Sleep<br>Efficiency | +3.41% (p < 0.001)                | +2.94% (p < 0.001)                 |



Source:



# **Safety and Tolerability**

In the Phase 3 study, **Vornorexant** was generally well-tolerated. The most common adverse event was somnolence (3.1% for 5 mg, 3.6% for 10 mg, vs. 1.5% for placebo). Importantly, no adverse events of cataplexy, falls, muscular weakness, sleep paralysis, or hypnagogic/hypnopompic hallucinations were reported. There was no evidence of withdrawal symptoms or rebound insomnia during the placebo run-out period.

# Visualizations Orexin Signaling Pathway and Vornorexant's Mechanism of Action



Click to download full resolution via product page

Caption: Orexin signaling pathway and the antagonistic action of **Vornorexant**.

# **Vornorexant Drug Development Workflow**





Click to download full resolution via product page

Caption: A simplified workflow of **Vornorexant**'s development.

# **Experimental Workflow for Preclinical Polysomnography**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Vornorexant Wikipedia [en.wikipedia.org]
- 4. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of vornorexant PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vornorexant (ORN-0829): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412035#vornorexant-orn-0829-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com